molecular formula C24H26N4O4 B10982213 N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10982213
M. Wt: 434.5 g/mol
InChI Key: AEZJYHQCCNVKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound featuring an indole structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization of the Indole Ring: The 4,7-dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-substituted reagents.

    Amide Bond Formation: The amide bond is formed by coupling the indole derivative with an appropriate carboxylic acid derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, indole derivatives are known for their activity in various biological systems. This compound could be investigated for its potential as a modulator of biological pathways, possibly affecting neurotransmitter systems due to its structural similarity to serotonin.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. This compound might exhibit similar activities and could be a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the indole ring.

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might bind to serotonin receptors or other G-protein coupled receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A simple indole derivative that acts as a neurotransmitter and precursor to serotonin.

    Serotonin: A well-known neurotransmitter involved in mood regulation.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its dual indole structure and methoxy substitutions might enhance its interaction with biological targets and its stability under various conditions.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-31-20-8-9-21(32-2)23-17(20)13-19(28-23)24(30)26-12-11-25-22(29)10-7-15-14-27-18-6-4-3-5-16(15)18/h3-6,8-9,13-14,27-28H,7,10-12H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

AEZJYHQCCNVKLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.